molecular formula C16H19N3O3 B2895038 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040671-89-3

8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2895038
CAS No.: 1040671-89-3
M. Wt: 301.346
InChI Key: GYFFWONYTMYTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Mechanism of Action

Target of Action

The primary target of 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) that hold potential as a target for various neurological disorders, including migraine and chronic pain .

Mode of Action

The compound appears to bind to the orthosteric site of DORs based on docking and molecular dynamic simulation . It has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .

Biochemical Pathways

The compound is involved in the necroptosis signaling pathway . Necroptosis is a type of programmed cell death that is morphologically similar to necrosis and plays a critical role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) .

Result of Action

The compound’s action on DORs and its inhibitory effect on RIPK1 could potentially lead to the modulation of pain perception and the prevention of necroptosis, respectively . This could have implications for the treatment of various neurological disorders, including migraine and chronic pain .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the physiological environment, such as the presence of other biochemical substances, pH levels, and temperature, as well as external factors like storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the benzoyl and dimethyl groups. Key steps include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Dimethylation: The dimethyl groups are typically introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted spirocyclic compounds depending on the reagents used.

Scientific Research Applications

8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its benzoyl and dimethyl groups contribute to its ability to interact with biological targets in a specific manner, making it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

8-benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-17-14(21)16(18(2)15(17)22)8-10-19(11-9-16)13(20)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFFWONYTMYTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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